N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyanophenoxy group, a sulfamoyl group, and an acetamide group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with a suitable halogenated phenyl compound to form the cyanophenoxy intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to introduce the sulfamoyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide: A closely related compound with a similar structure but different positional isomerism.
N-(4-{[2-(2-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide: Another similar compound with a methoxy group instead of a cyano group.
Uniqueness
N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanophenoxy group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological properties.
Properties
CAS No. |
827577-04-8 |
---|---|
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-[[2-(2-cyanophenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-15(25)23-17-10-12-18(13-11-17)29(26,27)24-19-7-3-5-9-21(19)28-20-8-4-2-6-16(20)14-22/h2-13,24H,1H3,(H,23,25) |
InChI Key |
SHLOMNPVAZLOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.